molecular formula C18H20ClN3O4S2 B2861801 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 922481-46-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2861801
CAS No.: 922481-46-7
M. Wt: 441.95
InChI Key: NZFIZONNMRQDNR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-acetyl-4-methylthiazole, 4-chlorobenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:

    Acylation: Introduction of the acetyl group to the thiazole ring.

    Sulfonylation: Attachment of the sulfonyl chloride to the piperidine ring.

    Amidation: Formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for its effects on specific biological pathways.

Medicine

Medicinally, compounds like this one are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and thereby affecting cellular processes. The thiazole ring and sulfonyl group are key functional groups that could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Uniqueness

What sets N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide apart is the presence of the 4-chlorophenyl group, which may confer unique chemical and biological properties compared to its analogs. This could affect its reactivity, solubility, and interaction with biological targets.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H11ClN2O2S
  • Molecular Weight : 294.76 g/mol
  • CAS Number : 303127-33-5

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.
  • Cellular Uptake Modulation : It has been shown to influence glucose uptake in cells, which is crucial for metabolic regulation and potential diabetes treatment.
  • Cytotoxicity Against Tumor Cells : Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines.

Biological Activity Evaluation

The evaluation of biological activity typically involves a variety of assays. The following table summarizes common methods used to assess the biological activity of compounds like this compound:

Assay Type Purpose Methodology
Cytotoxicity AssaysDetermine the ability to induce cell deathMTT assay, colony-forming assays
Migration AssaysAssess cell movement and migration capabilitiesScratch assays, transwell assays
Enzyme InhibitionMeasure inhibition of specific enzymes (e.g., DPP4)Colorimetric or fluorometric assays
Glucose UptakeEvaluate modulation of glucose uptakeBioluminescent assays

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research showed that the compound effectively inhibited DPP-IV activity, which plays a role in glucose metabolism. This inhibition led to increased insulin secretion in vitro, indicating potential for diabetes management.

Case Study 3: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a decrease in pro-inflammatory cytokine production, suggesting that the compound may have therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2/c1-11-16(12(2)23)27-18(20-11)21-17(24)13-7-9-22(10-8-13)28(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFIZONNMRQDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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